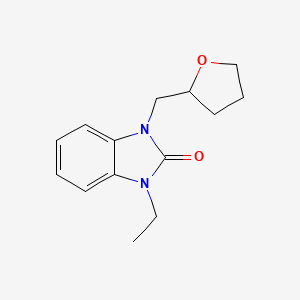![molecular formula C11H8N2O B6643442 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6643442.png)
6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine, also known as FPP, is a heterocyclic compound that has gained significant attention in recent years due to its potential therapeutic applications. FPP is a synthetic compound that is structurally similar to naturally occurring alkaloids, such as harmine and harmaline. In
Wirkmechanismus
The exact mechanism of action of 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine is not fully understood. However, it is believed to exert its therapeutic effects through its ability to modulate various signaling pathways in cells. 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine has been shown to inhibit the activity of certain enzymes, such as protein kinases and topoisomerases, which play a role in cell proliferation and DNA replication.
Biochemical and Physiological Effects
6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine has also been shown to inhibit the replication of viruses, such as hepatitis C and HIV. In addition, 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine has been shown to have antioxidant properties, which may be beneficial in treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine is its synthetic nature, which allows for precise control over its chemical structure and purity. This makes it an ideal compound for use in laboratory experiments. However, one limitation of 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine. One area of interest is its potential use in combination therapy for cancer treatment. 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine has been shown to have synergistic effects when combined with other anticancer agents, such as cisplatin and doxorubicin. Another area of interest is its potential use in treating viral infections, such as COVID-19. 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine has been shown to have activity against coronaviruses in vitro, and further studies are needed to determine its potential efficacy in treating COVID-19. Finally, 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine may have potential applications in the field of neuroscience, particularly in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesemethoden
The synthesis of 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine involves the condensation of 2-furylaldehyde and 2-aminopyridine in the presence of a catalyst. The reaction proceeds through a series of steps, including imine formation, cyclization, and reduction. The final product is obtained through purification and isolation processes.
Wissenschaftliche Forschungsanwendungen
6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antimicrobial properties. 6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
6-(furan-2-yl)-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-10(14-7-1)9-4-3-8-5-6-12-11(8)13-9/h1-7H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOGKGHHBZPGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643367.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643380.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643381.png)
![1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643383.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643395.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643402.png)
![N-[2-(dimethylamino)ethyl]-2-(6-fluoro-1H-indol-3-yl)acetamide](/img/structure/B6643428.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643434.png)


![4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B6643457.png)

![1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine](/img/structure/B6643460.png)
![N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B6643471.png)